molecular formula C22H19NO B14709262 3,3-Bis(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 17622-72-9

3,3-Bis(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14709262
CAS No.: 17622-72-9
M. Wt: 313.4 g/mol
InChI Key: UVQJHLBTLILNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Bis(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones This compound is characterized by its unique structure, which includes two 4-methylphenyl groups attached to a dihydroisoindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with phthalic anhydride in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated isoindolone derivatives. Substitution reactions can result in a wide range of functionalized isoindolones.

Scientific Research Applications

3,3-Bis(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-Bis(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid: Similar in structure but with a cyclopropane core.

    3,3-Bis(4-methylphenyl)pyrazole: Contains a pyrazole ring instead of an isoindolone core.

    3,3-Bis(4-methylphenyl)quinoline: Features a quinoline ring system.

Uniqueness

3,3-Bis(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindolone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

17622-72-9

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

3,3-bis(4-methylphenyl)-2H-isoindol-1-one

InChI

InChI=1S/C22H19NO/c1-15-7-11-17(12-8-15)22(18-13-9-16(2)10-14-18)20-6-4-3-5-19(20)21(24)23-22/h3-14H,1-2H3,(H,23,24)

InChI Key

UVQJHLBTLILNDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.